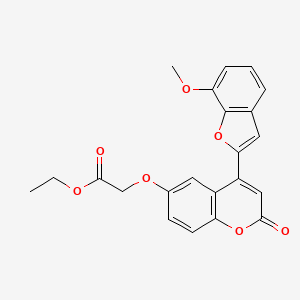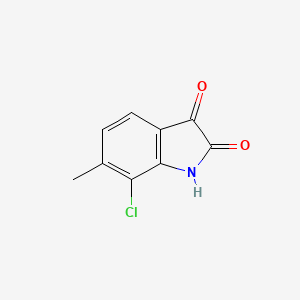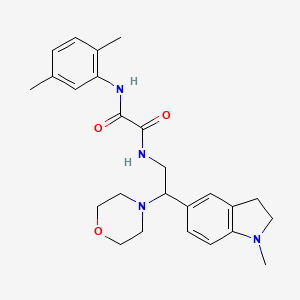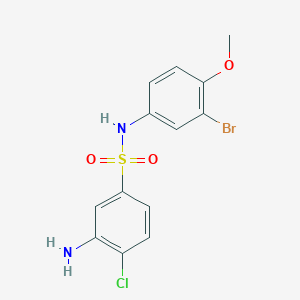![molecular formula C8H8N2O2S B2954861 2,4-Dimethoxythieno[3,2-d]pyrimidine CAS No. 16229-02-0](/img/structure/B2954861.png)
2,4-Dimethoxythieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxythieno[3,2-d]pyrimidine is a chemical compound . It is a part of the thienopyrimidine class of compounds, which are structural analogs of purines . Thienopyrimidines have found broad utility in medicinal chemistry .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported in the literature . For instance, a series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized, and their structure confirmed by 1H NMR, 13C NMR, and HR-MS .Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates
- The synthesis of 2,4-dimethoxythieno[3,2-d]pyrimidine, a compound with versatile applications, has been achieved through various methods. One notable method involves the bromination of 2,4-dimethoxy-6-methyl-5-nitropyrimidine, leading to an efficient synthesis process (Cupps, Wise, & Townsend, 1982).
Antitumor and Antimicrobial Activities
- This compound derivatives have shown potential as antitumor agents. A study on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine indicates its significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential in cancer therapy (Grivsky et al., 1980). Additionally, some pyrimidine derivatives, including those with a this compound structure, have demonstrated notable antibacterial activities (Dişli, Mercan, & Yavuz, 2013).
Antioxidant Properties
- The study of pyrimidine derivatives extends to their antioxidant properties as well. 6-Substituted-2,4-dimethyl-3-pyridinols, a class of compounds including this compound derivatives, have been reported for their interesting antioxidant capabilities (Wijtmans et al., 2004).
Photophysical and Electrochemical Properties
- This compound derivatives have been studied for their photophysical and electrochemical properties. This includes their potential use in nonlinear optics (NLO) and photovoltaic applications, as evidenced by a study focusing on the structural parameters and NLO exploration of thiopyrimidine derivatives (Hussain et al., 2020).
Novel Synthetic Routes and Drug Design
- Innovative synthetic routes for this compound derivatives have been developed, contributing to the field of drug design and pharmaceutical chemistry. These methods offer new possibilities for creating diverse and potentially therapeutically valuable compounds (Majumdar, Ponra, & Ganai, 2010).
Safety and Hazards
While specific safety and hazard information for 2,4-Dimethoxythieno[3,2-d]pyrimidine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Thienopyrimidine derivatives, including 2,4-Dimethoxythieno[3,2-d]pyrimidine, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines. They display a range of pharmacological effects and are therefore of interest for future research .
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Dimethoxythieno[3,2-d]pyrimidine are hepatic carcinoma (HepG2) cell lines . It has been evaluated for antitumor activities and has shown potent antitumor activity .
Mode of Action
The compound interacts with its targets by embedding in the active pocket of EGFR .
Biochemical Pathways
The compound affects the EGFR pathway . The docking experiment of the compound on EGFR was performed, and the results displayed that the compound was able to be tightly embedded in the active pocket of EGFR .
Result of Action
The compound exhibits potent antitumor activity against hepatic carcinoma (HepG2) cell lines . One of the target compounds showed the best inhibition activities against HepG2 with an IC50 value of 0.17 μmol/L .
Action Environment
The action environment of this compound is primarily within the cellular environment of hepatic carcinoma (HepG2) cell lines . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
2,4-dimethoxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-11-7-6-5(3-4-13-6)9-8(10-7)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHVGIQCWHGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1SC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)


![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B2954792.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2954793.png)
![3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2954795.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)
![6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2954800.png)